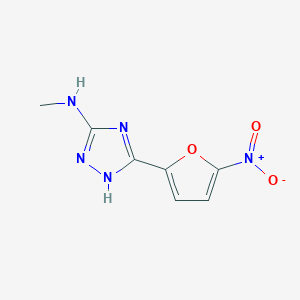![molecular formula C12H7Cl2N3 B156472 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine CAS No. 1844-56-0](/img/structure/B156472.png)
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is a derivative of imidazo[1,2-b]pyridazine, which is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential pharmaceutical applications. These compounds are known for their central nervous system activities and have been explored for various biological activities, including their potential as antidiabetic, antioxidant, and as ligands for amyloid plaques in Alzheimer's disease research .
Synthesis Analysis
The synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine derivatives involves various chemical reactions, starting from basic heterocyclic precursors. For instance, derivatives have been synthesized by reacting 3-amino-6-chloropyridazine with appropriate α-halo carbonyl compounds at elevated temperatures . Another method includes treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to achieve the desired compound .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and XRD. For example, one of the synthesized compounds crystallized in the monoclinic crystal system with the space group P21/c, and its structure was confirmed by XRD technique . Density functional theory (DFT) calculations have also been performed to compare theoretical and experimental values, providing insights into the electronic properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine derivatives can be inferred from studies involving their interaction with biological targets. For instance, some derivatives have been evaluated for their ability to displace [3H]diazepam from rat brain membrane, indicating their potential CNS activity . Additionally, the interaction of these compounds with β-glucuronidase enzyme has been confirmed by docking studies, suggesting their potential in enzyme inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are closely related to their structure and substituents. The HOMO-LUMO energy gap and global reactivity descriptors have been determined to understand their chemical reactivity . Furthermore, intermolecular interactions such as C-H...N hydrogen bonds and C-Cl...cg interactions have been observed, which contribute to the stability and reactivity of these compounds . The compounds' solubility, melting points, and other physical properties are typically characterized as part of their synthesis and are important for their potential pharmaceutical applications.
Aplicaciones Científicas De Investigación
Field
This compound has been used in the field of Biochemistry for the study of enzyme catalysis .
Application Summary
The compound has been used as a ligand to form complexes with copper (II) salts. These complexes have been studied for their catecholase activity, which is the oxidation reaction of catechol to o-quinone .
Methods of Application
A series of ligands derived from 2-phenylimidazo [1,2-a]pyridine-3-carbaldehy were synthesized. The complexes formed in situ between these ligands and copper (II) salts, namely Cu (CH 3 COO) 2, CuSO 4, Cu (NO 3) 2 and CuCl 2 were examined for their catecholase activity .
Results
The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone. The complex formed between Cu (CH 3 COO) 2 and L 1 (2-phenylimidazo [1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L −1 s −1, and the complex formed between L 6 (6-chloro-2- (4-chlorophenyl)imidazo [1,2-a]pyridine-3-carbaldehyde) and CuCl 2 shows the lowest catalytic activity (43.4 µmol L −1 s −1) .
Application in Medicinal Chemistry
Field
This compound has been used in the field of Medicinal Chemistry for the development of new treatments for autoimmune diseases .
Application Summary
The compound has been used as a novel IL-17A inhibitor for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
Methods of Application
The application describes a series of novel imidazo-[1,2-b]pyridazine as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
Results
The application discloses compounds, their preparation, use, pharmaceutical composition, and treatment .
Application in Corrosion Inhibition
Field
This compound has been used in the field of Corrosion Inhibition .
Application Summary
Two imidazopyridine derivatives, including 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, were investigated as corrosion inhibitors of mild steel in a 1.0M HCl medium .
Methods of Application
The study used potentiodynamic polarization curves and electrochemical impedance spectroscopy to investigate the corrosion inhibition properties of these compounds .
Results
These compounds were found to be good inhibitors. Their adsorption on the mild steel surface obeyed the Langmuir adsorption isotherm .
Application in Drug Development
Field
This compound has been used in the field of Drug Development .
Application Summary
Imidazole is a key component in many drugs due to its broad range of chemical and biological properties .
Methods of Application
Imidazole has become an important synthon in the development of new drugs .
Results
There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Application in Material Science
Field
This compound has been used in the field of Material Science .
Application Summary
Imidazopyridine derivatives, including 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, have found broad application as fluorescence sensors, laser dyes and are also employed in molecular switches .
Methods of Application
These compounds exhibit excited-state intramolecular proton transfer (ESIPT) in the majority of solvents and display strong, solid-state emission .
Results
Due to these properties, imidazopyridine derivatives have been used in various applications in material science .
Application in Biological Treatments
Field
This compound has been used in the field of Biological Treatments .
Application Summary
The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines .
Methods of Application
These biologics dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Results
A small molecule IL-17A inhibitor may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .
Propiedades
IUPAC Name |
6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-17-12(15-10)6-5-11(14)16-17/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSPSPQAXIZJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)C=CC(=N3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577951 |
Source


|
| Record name | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |
CAS RN |
1844-56-0 |
Source


|
| Record name | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














